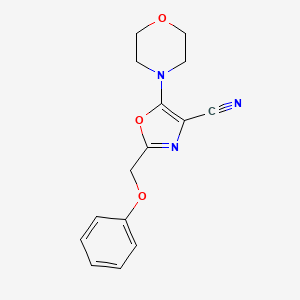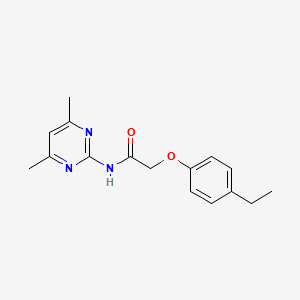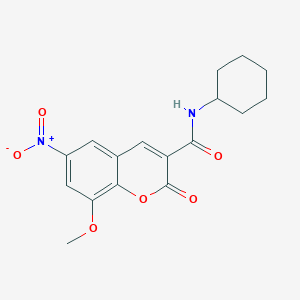
5-(4-morpholinyl)-2-(phenoxymethyl)-1,3-oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-morpholinyl)-2-(phenoxymethyl)-1,3-oxazole-4-carbonitrile, also known as MOCP, is a chemical compound that has been extensively studied for its potential use in scientific research. MOCP is a heterocyclic compound that contains a morpholine ring, an oxazole ring, and a phenoxy group. It has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of 5-(4-morpholinyl)-2-(phenoxymethyl)-1,3-oxazole-4-carbonitrile is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in the body. This compound has been found to inhibit the activity of cyclin-dependent kinase 5 (CDK5), a protein that is involved in the regulation of cell division and differentiation. It has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against neurodegeneration. This compound has also been found to have antioxidant properties, which may contribute to its protective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(4-morpholinyl)-2-(phenoxymethyl)-1,3-oxazole-4-carbonitrile in lab experiments is its wide range of biochemical and physiological effects. This makes it a valuable tool for researchers studying various diseases and conditions. This compound is also readily available and can be synthesized in large quantities, making it a cost-effective compound for research purposes.
One limitation of using this compound in lab experiments is its potential toxicity. While this compound has been found to be relatively safe at low doses, high doses may cause toxicity and adverse effects. It is important for researchers to carefully monitor the dosage and administration of this compound in their experiments to ensure the safety of their subjects.
Direcciones Futuras
There are many future directions for the study of 5-(4-morpholinyl)-2-(phenoxymethyl)-1,3-oxazole-4-carbonitrile. One area of research is its potential use in the treatment of cancer. This compound has been found to inhibit the growth and proliferation of cancer cells, and further research may lead to the development of new cancer therapies.
Another area of research is the role of this compound in neurodegenerative diseases. This compound has been found to protect against neurodegeneration, and further research may lead to the development of new treatments for diseases such as Alzheimer's and Parkinson's.
In conclusion, this compound is a valuable compound for scientific research. Its wide range of biochemical and physiological effects make it a valuable tool for researchers in various fields. While there are limitations to its use, careful monitoring and administration can ensure its safety in lab experiments. Future research may lead to the development of new therapies and treatments based on the properties of this compound.
Métodos De Síntesis
The synthesis of 5-(4-morpholinyl)-2-(phenoxymethyl)-1,3-oxazole-4-carbonitrile involves the reaction of 4-(chloromethyl)phenol with morpholine and ethyl cyanoacetate in the presence of a base catalyst. The resulting product is then treated with acetic anhydride to yield this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a readily available compound for research purposes.
Aplicaciones Científicas De Investigación
5-(4-morpholinyl)-2-(phenoxymethyl)-1,3-oxazole-4-carbonitrile has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. This compound has been used in studies related to cancer, inflammation, and neurodegenerative diseases.
Propiedades
IUPAC Name |
5-morpholin-4-yl-2-(phenoxymethyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c16-10-13-15(18-6-8-19-9-7-18)21-14(17-13)11-20-12-4-2-1-3-5-12/h1-5H,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSHJOQJSLAVSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(N=C(O2)COC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N,N-dimethyl-4-[3-(4-methyl-1-piperidinyl)-1-propen-1-yl]aniline](/img/structure/B5737781.png)
![2-(5-amino-1H-tetrazol-1-yl)-N'-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}acetohydrazide](/img/structure/B5737783.png)

![N-[4-(aminosulfonyl)phenyl]-2-[(5-isopropyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5737796.png)
![2-[(5-chloro-2-nitrophenyl)thio]pyridine](/img/structure/B5737801.png)


![N-[4-(4-chlorophenoxy)phenyl]cyclopropanecarboxamide](/img/structure/B5737821.png)

![3-bromo-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B5737840.png)


![N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5737880.png)
![3-allyl-2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]thio}-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5737888.png)
